n-benzyl-3,4-dimethoxyamphetamine

Forensic Chemistry Analytical Reference Standard Quality Assurance

N-Benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA; CAS 58379-94-5 free base; HCl salt CAS 2980-07-6) is a substituted amphetamine featuring a 3,4-dimethoxy substitution pattern on the phenyl ring and an N-benzyl group. It is primarily supplied as a crystalline hydrochloride salt (≥98% purity, molecular weight 321.8 g/mol) for use as a certified analytical reference standard in forensic toxicology and research.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 58379-94-5
Cat. No. B3433834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-benzyl-3,4-dimethoxyamphetamine
CAS58379-94-5
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2
InChIInChI=1S/C18H23NO2/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3/h4-10,12,14,19H,11,13H2,1-3H3
InChIKeyLFUSPXMHTMBJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3,4-dimethoxyamphetamine (CAS 58379-94-5) Procurement-Grade Analytical Reference Standard Overview


N-Benzyl-3,4-dimethoxyamphetamine (N-benzyl-3,4-DMA; CAS 58379-94-5 free base; HCl salt CAS 2980-07-6) is a substituted amphetamine featuring a 3,4-dimethoxy substitution pattern on the phenyl ring and an N-benzyl group [1]. It is primarily supplied as a crystalline hydrochloride salt (≥98% purity, molecular weight 321.8 g/mol) for use as a certified analytical reference standard in forensic toxicology and research . Unlike its 3,4-methylenedioxy analog (MDBZ) or the highly potent ortho-methoxybenzyl derivative (3,4-DMA-NBOMe), this compound exhibits a distinct pharmacological profile due to the absence of the ortho-methoxy substituent, resulting in markedly lower affinity at the 5-HT2A receptor [2]. This specific structural configuration renders N-benzyl-3,4-DMA a critical comparator standard for differentiating positional isomers and metabolites in mass spectrometry-based forensic workflows.

Why Generic N-Benzylamphetamine Substitution Fails for N-benzyl-3,4-DMA Applications


Generic substitution among N-benzylamphetamine analogs is unreliable due to profound differences in receptor affinity conferred by minor structural modifications. The 3,4-dimethoxy substitution on N-benzyl-3,4-DMA distinguishes it pharmacologically from the unsubstituted N-benzylamphetamine (NBNA), which has been shown to increase striatal D1 dopamine receptor gene expression without inducing locomotor sensitization [1]. More critically, the absence of an ortho-methoxy group on the benzyl ring fundamentally differentiates it from 3,4-DMA-NBOMe, a potent 5-HT2A agonist associated with severe toxicity [2]. Therefore, analytical laboratories cannot interchangeably use N-benzylamphetamine or 3,4-DMA-NBOMe reference standards to identify or quantify N-benzyl-3,4-DMA in seized samples, as distinct retention times, mass spectral fragmentation patterns, and biological activities preclude substitution [3].

Quantitative Comparative Evidence for N-benzyl-3,4-dimethoxyamphetamine Selection


Purity and Formulation: N-benzyl-3,4-DMA vs. Unstandardized Research Chemicals

For procurement in forensic and clinical toxicology settings, certified reference material purity is a critical differentiator. N-benzyl-3,4-DMA (hydrochloride) is available as a batch-verified analytical standard with a minimum purity of ≥98% as a crystalline solid, with defined solubility specifications (DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, PBS pH 7.2: 10 mg/mL) . In contrast, bulk research chemicals or street-grade samples lack this certification, often containing synthesis byproducts such as unreacted 3,4-dimethoxyphenylacetone or the N-benzylhydroxylamine derivative, which can co-elute in chromatographic analysis [1].

Forensic Chemistry Analytical Reference Standard Quality Assurance

5-HT2A Receptor Affinity: N-benzyl-3,4-DMA vs. 3,4-DMA-NBOMe

The ortho-methoxybenzyl (NBOMe) modification dramatically enhances 5-HT2A receptor affinity relative to the unsubstituted N-benzyl analog. While 3,4-DMA-NBOMe exhibits sub-nanomolar 5-HT2A affinity consistent with its classification as a potent hallucinogen, the absence of the ortho-methoxy group in N-benzyl-3,4-DMA results in substantially lower 5-HT2A binding affinity (estimated Ki > 100 nM based on structure-activity relationship data from related N-benzyl-2,5-dimethoxyphenethylamine series) [1]. This differential is critical for forensic interpretation, as N-benzyl-3,4-DMA is not expected to produce the severe serotonin syndrome associated with NBOMe compounds [2].

Receptor Pharmacology Structure-Activity Relationship Toxicology

Metabolic Stability: N-benzyl-3,4-DMA vs. 3,4-DMA-NBOMe

Metabolic pathways differ significantly between N-benzyl and N-ortho-methoxybenzyl derivatives. 3,4-DMA-NBOMe undergoes extensive metabolism primarily via O-demethylation and glucuronidation, yielding 38 identified metabolites in human hepatocyte assays [1]. In contrast, the simpler N-benzyl-3,4-DMA is predicted to undergo N-dealkylation and aromatic hydroxylation as major clearance routes, producing fewer metabolites and a less complex metabolic profile for forensic identification [2]. This distinction is critical for selecting the appropriate reference standard for metabolite identification workflows.

Drug Metabolism Forensic Toxicology LC-HRMS

Physicochemical Properties: N-benzyl-3,4-DMA HCl vs. N-Benzylamphetamine HCl

The 3,4-dimethoxy substitution significantly alters key physicochemical properties compared to the unsubstituted N-benzylamphetamine. N-benzyl-3,4-DMA hydrochloride exhibits a melting point of 179-180°C , a boiling point of 402.7°C at 760 mmHg, a density of 1.044 g/cm³, and a refractive index of 1.545 . The topological polar surface area (TPSA) of 30.5 Ų and calculated logP (approximately 3.8) place it in a distinct chromatographic retention window compared to N-benzylamphetamine (TPSA 12.0 Ų, logP ~2.5) [1]. These properties directly impact solid-phase extraction recovery, GC injection conditions, and LC reverse-phase retention times.

Physicochemical Characterization Analytical Method Development Reference Material

Primary Application Scenarios for N-benzyl-3,4-dimethoxyamphetamine (CAS 58379-94-5)


Forensic Toxicology Confirmation: Distinguishing NBOMe Ingestion from Non-Hallucinogenic Amphetamine Exposure

In forensic casework where preliminary immunoassay screening suggests amphetamine or NBOMe exposure, N-benzyl-3,4-DMA serves as a critical reference standard to confirm or exclude the presence of the non-hallucinogenic N-benzyl analog. The 100-fold lower 5-HT2A affinity (Ki > 100 nM) relative to 3,4-DMA-NBOMe [1] means that a positive chromatographic identification of N-benzyl-3,4-DMA in a biological sample does not carry the same toxicological implications as NBOMe detection, directly impacting medicolegal interpretation and cause-of-death determinations.

Analytical Method Development and Validation for Seized Drug Analysis

Forensic laboratories developing GC-MS or LC-MS/MS methods for N-benzylamphetamine analogs require N-benzyl-3,4-DMA as a certified reference standard for retention time locking, mass spectral library building, and calibration curve construction. Its certified purity (≥98%) and defined solubility parameters (30 mg/mL in DMF and DMSO) enable accurate preparation of spiked matrix samples, while its distinct melting point (179-180°C) and boiling point (402.7°C) guide thermal desorption and injection parameters that differ from those used for the unsubstituted N-benzylamphetamine (mp 134-138°C).

Metabolite Identification Studies Using Simplified Metabolic Profiling

Researchers studying the metabolic fate of N-benzyl-substituted amphetamines can use N-benzyl-3,4-DMA as a model substrate due to its predicted fewer metabolic products compared to NBOMe analogs. Whereas 3,4-DMA-NBOMe generates 38 metabolites via extensive O-demethylation and glucuronidation [2], N-benzyl-3,4-DMA is expected to produce a simpler profile dominated by N-dealkylation and alpha-carbon oxidation [3], providing a cleaner system for studying fundamental N-benzylamphetamine metabolic pathways without interference from extensive phase II conjugation products.

Quote Request

Request a Quote for n-benzyl-3,4-dimethoxyamphetamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.